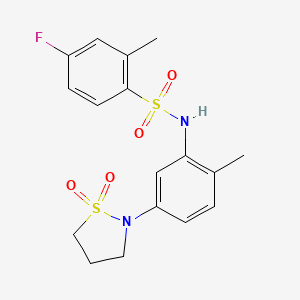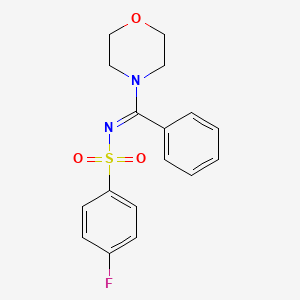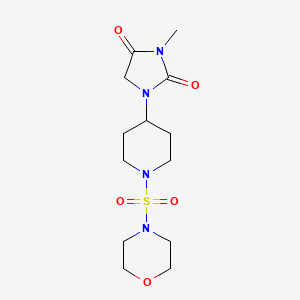![molecular formula C24H17F2NO3 B2610365 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866588-28-5](/img/structure/B2610365.png)
3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one” is a complex organic compound. It contains a quinolinone moiety, which is a heterocyclic compound with a two-ring structure of benzene and pyridine . The compound also has fluorobenzoyl and fluorophenyl groups, which suggest the presence of fluorine atoms attached to benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the quinolinone, fluorobenzoyl, and fluorophenyl groups), a carbonyl group (from the quinolinone and fluorobenzoyl groups), and a methoxy group . The presence of fluorine atoms could influence the compound’s reactivity and properties due to their high electronegativity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carbonyl group could make it susceptible to nucleophilic addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its stability and lipophilicity, while the carbonyl and methoxy groups could influence its polarity .
Applications De Recherche Scientifique
Quinoline Derivatives in Biochemistry and Medicine : Quinoline derivatives, which include compounds like the one you mentioned, are known for their efficiency as fluorophores and are widely used in biochemistry and medicine to study various biological systems. They have applications in studying DNA fluorophores based on fused aromatic systems. Additionally, aminoquinolines, a category of quinoline derivatives, show promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antitumor Agents : Quinoline derivatives have been explored as antitumor agents. The synthesis of various quinoline antifolates with modifications in their structure has led to the discovery of compounds with enhanced potency in inhibiting tumor cell growth, suggesting their potential as antitumor agents (Marsham et al., 1990).
Synthetic Procedures for Novel Quinoline Derivatives : Research has been conducted on developing synthetic procedures for novel quinoline derivatives, including methods that are simple, efficient, and eco-friendly. These procedures often involve one-pot C–C and C–N bond forming strategies, leading to derivatives with a wide range of functional group tolerance (Yadav, Vagh, & Jeong, 2020).
Synthesis for Drug Discoveries : The synthesis of key intermediates in drug discoveries, such as 5-bromo-2-methylamino-8-methoxyquinazoline, has been improved by introducing telescoping processes. This advancement in synthetic routes has contributed to the quick supply of key compounds to medicinal laboratories (Nishimura & Saitoh, 2016).
Tubulin Polymerization Inhibition : Certain indenopyrazoles synthesized from quinolines have shown promising antiproliferative activity towards human cancer cells, likely due to their ability to inhibit tubulin polymerization. This finding suggests the potential of quinoline derivatives in cancer treatment (Minegishi et al., 2015).
Synthesis of Fluoroquinolone-Based Compounds : Fluoroquinolone-based 4-thiazolidinones, derived from quinoline compounds, have been synthesized and screened for their antimicrobial activities. These compounds represent an area of ongoing research in medicinal chemistry (Patel & Patel, 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-19-10-11-22-20(12-19)24(29)21(23(28)16-4-8-18(26)9-5-16)14-27(22)13-15-2-6-17(25)7-3-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJSUQVOKIKCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2610284.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid](/img/structure/B2610287.png)
![2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2610290.png)
![1-(3-Azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylpropan-1-one](/img/structure/B2610292.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2610298.png)
![ethyl 5-amino-1-(5-{[(4-fluorophenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2610299.png)
![N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2610300.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2610301.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2610302.png)
